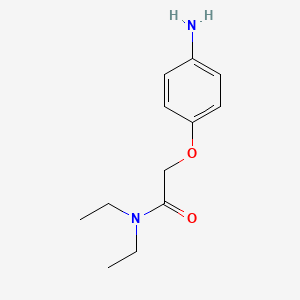
2-(4-Aminophenoxy)-N,N-diethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Aminophenoxy)-N,N-diethylacetamide is an organic compound that features an aminophenoxy group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminophenoxy)-N,N-diethylacetamide typically involves the reaction of 4-aminophenol with N,N-diethylacetamide under specific conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) and a reducing agent like hydrazine hydrate. The reaction is carried out in an ethanol solvent at elevated temperatures, usually around 68-70°C, for several hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure a high yield and purity of the final product. The reaction mixture is typically filtered, and the product is purified through recrystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions
2-(4-Aminophenoxy)-N,N-diethylacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(4-Aminophenoxy)-N,N-diethylacetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(4-Aminophenoxy)-N,N-diethylacetamide involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to effects such as apoptosis or inhibition of cell proliferation .
Comparison with Similar Compounds
Similar Compounds
4-(4-Aminophenoxy)-2,6-dimethylaniline: Another aminophenoxy derivative with similar chemical properties.
4-(4-Aminophenoxy)picolinamide: Known for its potential anticancer activity.
10,10-bis[4-(4-aminophenoxy)phenyl]-9(10H)-anthrone: Used in the synthesis of polyimides.
Uniqueness
2-(4-Aminophenoxy)-N,N-diethylacetamide is unique due to its specific structure, which imparts distinct chemical reactivity and biological activity. Its diethylacetamide moiety differentiates it from other aminophenoxy compounds, providing unique properties that are valuable in various applications .
Properties
CAS No. |
52547-47-4 |
|---|---|
Molecular Formula |
C12H18N2O2 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
2-(4-aminophenoxy)-N,N-diethylacetamide |
InChI |
InChI=1S/C12H18N2O2/c1-3-14(4-2)12(15)9-16-11-7-5-10(13)6-8-11/h5-8H,3-4,9,13H2,1-2H3 |
InChI Key |
LIEAOTKKNUTPJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)COC1=CC=C(C=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


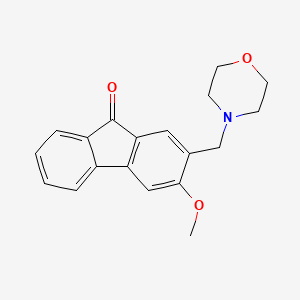
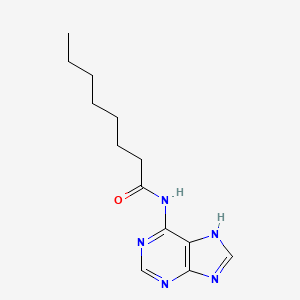
![4-Acetamido-N-[4-(benzyloxy)phenyl]butanamide](/img/structure/B14652286.png)
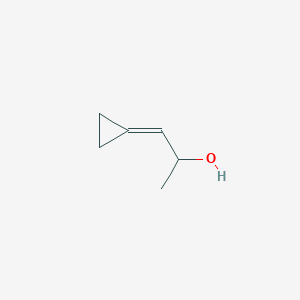
![Lithium, [2-(methylthio)phenyl]-](/img/structure/B14652294.png)
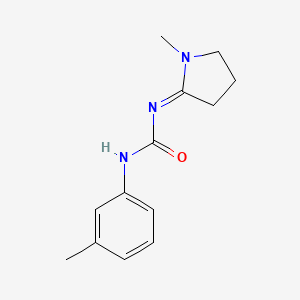

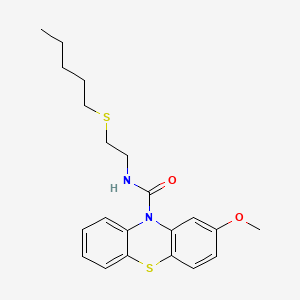
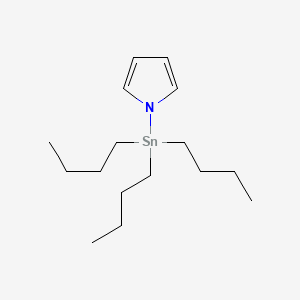
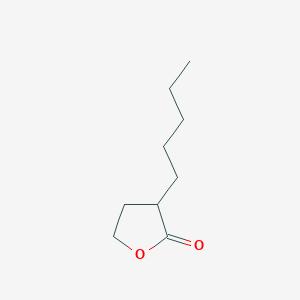

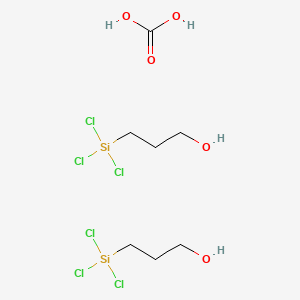
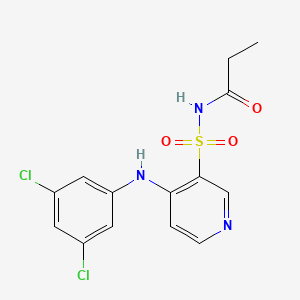
![N-[Bis(diethylamino)phosphoryl]-N'-phenylurea](/img/structure/B14652354.png)
